molecular formula C8H15NO2 B1595680 Methyl 3-(pyrrolidin-1-yl)propanoate CAS No. 22041-21-0

Methyl 3-(pyrrolidin-1-yl)propanoate

Cat. No. B1595680
CAS RN: 22041-21-0
M. Wt: 157.21 g/mol
InChI Key: JHYKOXJKJHTKTE-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-1-yl)propanoate is a chemical compound with the CAS Number: 22041-21-0 . It has a molecular weight of 157.21 and its IUPAC name is methyl 3-(1-pyrrolidinyl)propanoate . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular structure of Methyl 3-(pyrrolidin-1-yl)propanoate consists of a pyrrolidine ring attached to a propanoate group . The InChI code for this compound is 1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-(pyrrolidin-1-yl)propanoate is a liquid at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(pyrrolidin-1-yl)propanoate is utilized in the pharmaceutical industry due to its role as a building block in the synthesis of various drugs. Its pyrrolidine ring is a common motif in bioactive molecules, which can be modified to produce compounds with potential therapeutic effects .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate. It’s used to develop novel compounds with enhanced biological activity and selectivity for specific targets. The pyrrolidine scaffold is particularly significant in the design of new molecules with improved pharmacokinetic properties .

Organic Synthesis

As an organic synthesis reagent, Methyl 3-(pyrrolidin-1-yl)propanoate is employed in the construction of complex organic molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals .

Biochemistry

In biochemistry, this compound is used in proteomics research. It can act as a precursor or a reactant in the study of protein interactions and functions, aiding in the understanding of biological processes at the molecular level .

Materials Science

Methyl 3-(pyrrolidin-1-yl)propanoate finds applications in materials science, particularly in the development of novel polymeric materials. Its incorporation into polymers can result in materials with unique properties suitable for specialized applications .

Chemical Engineering

In chemical engineering, it’s used in process development and optimization. Its properties can influence reaction mechanisms and kinetics, which are crucial for designing efficient and scalable chemical processes .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analysis, helping in the quantification and identification of substances within a mixture .

Environmental Science

Lastly, Methyl 3-(pyrrolidin-1-yl)propanoate can be studied for its environmental impact. Research in this field could involve investigating its biodegradability, toxicity, and long-term effects on ecosystems .

Safety And Hazards

Methyl 3-(pyrrolidin-1-yl)propanoate is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-pyrrolidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYKOXJKJHTKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176516
Record name Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(pyrrolidin-1-yl)propanoate

CAS RN

22041-21-0
Record name Methyl 1-pyrrolidinepropanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester
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Record name Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(pyrrolidin-1-yl)propanoate
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Synthesis routes and methods

Procedure details

Pyrrolidine, 71.1 g, was added to 86.1 g of methyl acrylate at 20° C. and reacted for 24 hours. Purification by vacuum distillation yielded 149 g of methyl 3-(1-pyrrolidinyl)propionate, designated [B-17] (boiling point: 74° C./800 Pa, yield: 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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